2-[4-(Benzyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, an ethyl group, and a methyl group attached to a diazatricyclodecanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the 4-(benzyloxy)phenyl intermediate. This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The benzyloxyphenyl intermediate is then subjected to cyclization reactions to form the diazatricyclodecanone core. This step may involve the use of reagents such as ethylamine and methylamine under controlled conditions.
Final Assembly: The final step involves the introduction of the ethyl and methyl groups to complete the synthesis of the target compound. This can be achieved through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl ketones, while reduction may produce benzyloxyphenyl alcohols.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 4-(Benzyloxy)phenol
- 2-[4-(Benzyloxy)phenyl]ethanol
Comparison
Compared to similar compounds, 2-[4-(Benzyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its complex structure and the presence of the diazatricyclodecanone core. This structural uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H28N2O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-ethyl-7-methyl-2-(4-phenylmethoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C24H28N2O2/c1-3-24-16-25-14-23(2,22(24)27)15-26(17-24)21(25)19-9-11-20(12-10-19)28-13-18-7-5-4-6-8-18/h4-12,21H,3,13-17H2,1-2H3 |
InChI Key |
ZRCACQRXQQYBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.